6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, which is recognized for its diverse biological activities. This compound is significant in medicinal chemistry, particularly in the development of pharmaceuticals due to its potential pharmacological properties. The compound is identified by the CAS number 24463-25-0 and has a molecular weight of 241.08 g/mol. Its structure includes a bromine atom at the 6-position of the quinoxaline ring, contributing to its unique reactivity and biological activity compared to other derivatives .
The synthesis of 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the bromination of 3-methyl-3,4-dihydroquinoxalin-2(1H)-one. This can be achieved through various methods:
The synthesis process often requires careful monitoring of reaction conditions (temperature, solvent choice) to optimize yield and selectivity. For instance, using acetic acid as a solvent during bromination has been noted to yield high purity products .
The molecular structure of 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one features:
The structural formula can be represented as follows:
Key structural data includes:
6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one participates in various chemical reactions typical of quinoxaline derivatives. Notable reactions include:
The reactivity of the bromine substituent allows for the introduction of various functional groups, making it a versatile intermediate in organic synthesis .
The mechanism of action for 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one largely depends on its biological context. For example:
Key physical properties include:
Chemical properties include:
Relevant analytical techniques such as NMR spectroscopy have been utilized to confirm structure and purity during synthesis .
6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has several potential applications:
Nitrogen-containing heterocycles represent a cornerstone of medicinal chemistry, with quinoxaline derivatives occupying a particularly significant niche due to their diverse biological activities and structural versatility. Among these, 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 24463-24-9) has emerged as a high-value scaffold for rational drug design. Characterized by its bicyclic structure featuring two adjacent nitrogen atoms and a chiral center at the 3-position, this molecule provides a robust framework for chemical modification. The strategic bromination at the 6-position offers a synthetic handle for cross-coupling reactions, while the lactam functionality enables hydrogen bonding interactions critical for target engagement. With a molecular weight of 241.09 g/mol and the formula C₉H₉BrN₂O [1], this scaffold occupies a favorable chemical space that aligns with contemporary guidelines for drug-like properties, facilitating its application in bioactive molecule development.
The exploration of quinoxaline derivatives gained substantial momentum in the late 20th century as researchers systematically investigated the pharmacological potential of nitrogen-rich heterocycles. The 3,4-dihydroquinoxalin-2(1H)-one core attracted specific interest due to its structural similarity to biologically relevant quinoxalines while offering improved synthetic accessibility and reduced aromaticity. The introduction of a methyl group at the 3-position created a stereogenic center, enabling investigations into chirality-dependent biological interactions. The strategic incorporation of bromine at the C6 position emerged as a key structural modification to enhance both the compound's reactivity in further synthetic transformations and its potential for target binding through halogen bonding [1] [2].
Historically, this brominated dihydroquinoxalinone was primarily valued as a versatile chemical intermediate in academic and industrial research settings. Its initial applications focused on serving as a precursor for more complex fused-ring systems and as a model compound for methodological studies in heterocyclic chemistry. The discontinuation of commercial supplies (as noted by suppliers like CymitQuimica [2]) paradoxically underscores its scientific importance, as specialized laboratories developed custom synthetic routes to maintain access to this valuable building block. This transition from commercially available research chemical to bespoke synthetic target reflects its established role in advanced medicinal chemistry programs.
The significance of 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one extends far beyond its use as a synthetic intermediate; it embodies a privileged structural motif for constructing bioactive molecules. Suppliers explicitly market this compound as a "versatile small molecule scaffold" [2], acknowledging its strategic value in drug discovery. This scaffold aligns perfectly with modern pharmacophore development trends through three key attributes:
Stereochemical Diversity: The chiral center at C3 enables the exploration of enantioselective interactions with biological targets. The (R)-enantiomer (CAS: 24463-24-9) is specifically available [1], facilitating studies on optical activity and enabling structure-activity relationship (SAR) investigations that probe the impact of absolute configuration on bioactivity.
Polyvalent Modification Potential: The bromine atom provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing rapid diversification of the aromatic ring. Simultaneously, the lactam nitrogen(s) and carbonyl group offer additional vectors for chemical modification or hydrogen bonding interactions essential for target binding [1] [2].
Bioisosteric Properties: The dihydroquinoxalinone core can serve as a conformationally constrained bioisostere for less rigid heterocycles or amide functionalities. This constraint reduces rotational freedom, potentially enhancing binding affinity and selectivity while improving metabolic stability compared to simpler, more flexible analogs.
Table 1: Structural Comparison of Related Quinoxalinone Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | 24463-24-9 | C₉H₉BrN₂O | 241.09 | 3-Methyl group (chiral center), C6-Bromination |
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one | 854584-01-3 | C₈H₇BrN₂O | 227.06 | No methyl group, C6-Bromination |
6-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one | 305790-79-8 | C₉H₉BrN₂O | 241.09 | Methyl group at N4 (non-chiral) |
The scaffold's versatility is evidenced by its application across multiple therapeutic areas. Researchers exploit its structure as a core element in designing molecules targeting kinase inhibition, GPCR modulation, and epigenetic enzyme regulation. The bromine atom specifically facilitates the synthesis of biphenyl derivatives – a structural motif prevalent in pharmaceuticals – via Suzuki coupling, enabling efficient exploration of steric and electronic effects on target binding [2]. Furthermore, the scaffold's moderate molecular weight and complexity allow for significant structural elaboration while maintaining drug-like properties according to Lipinski's rule of five, making it particularly valuable in fragment-based drug discovery approaches.
Table 2: Synthetic Utility and Pharmacophoric Features of 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Feature | Structural Element | Role in Bioactive Compound Design | Synthetic Utility |
---|---|---|---|
Halogen Substituent | Bromine at C6 | Halogen bonding capability; Electronic effects on aromatic system | Cross-coupling reactions (e.g., Suzuki, Heck) |
Chiral Center | Methyl group at C3 (R-configuration) | Enables enantioselective target interactions; Impacts ADME properties | Resolution or asymmetric synthesis of enantiopure compounds |
Lactam Functionality | N1-C2(=O) | Hydrogen bond donor/acceptor capabilities; Metal coordination | N-alkylation; Ring expansion reactions |
Reduced Aromaticity | Non-aromatic ring (positions 3a-7a) | Enhanced solubility; Conformational flexibility control | Selective reduction/oxidation; Electrophilic substitution |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1